molecular formula C17H11N3O B11810962 6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile

6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile

Cat. No.: B11810962
M. Wt: 273.29 g/mol
InChI Key: PZONPWNAKIDYGL-UHFFFAOYSA-N
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Description

6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl groups and a nitrile group. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction typically proceeds under acidic conditions, often using catalysts such as hydrochloric acid or acetic acid. The general reaction scheme is as follows:

  • Aldehyde (e.g., benzaldehyde) + β-keto ester (e.g., ethyl acetoacetate) + urea/thiourea → this compound

The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. By inhibiting MMPs, the compound can potentially prevent tissue damage and inflammation . Additionally, it may interact with other molecular targets, such as receptors and enzymes, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its ability to inhibit MMPs and other enzymes makes it a valuable compound for drug development and therapeutic applications .

Properties

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

6-oxo-1,5-diphenylpyrimidine-2-carbonitrile

InChI

InChI=1S/C17H11N3O/c18-11-16-19-12-15(13-7-3-1-4-8-13)17(21)20(16)14-9-5-2-6-10-14/h1-10,12H

InChI Key

PZONPWNAKIDYGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N(C2=O)C3=CC=CC=C3)C#N

Origin of Product

United States

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